3-(Methoxymethoxy)phenol

Vue d'ensemble

Description

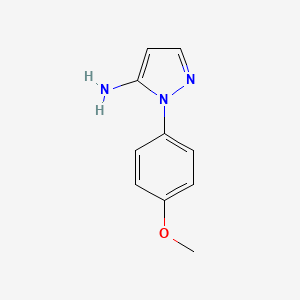

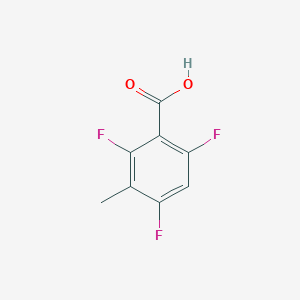

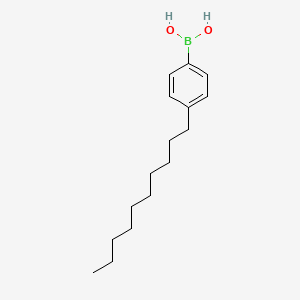

3-(Methoxymethoxy)phenol, also known as MMMP, is a chemical compound that belongs to the family of phenols. It is a white crystalline powder with a molecular weight of 182.18 g/mol. MMMP has gained significant attention in recent years due to its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Synthesis and Green Chemistry

- Synthesis of Biologically Active Molecules : The synthesis of 3-(phenylmethoxy)phenol, a derivative of 3-(methoxymethoxy)phenol, is achieved using phase transfer catalysis (PTC). This method is advantageous for its rate intensification, higher selectivity, and catalyst reusability, thus aligning with the principles of green chemistry (Yadav & Badure, 2008).

Analytical and Sensor Applications

- Fluorescent Chemosensors : A pyrene-based fluorescent probe derived from 3-methoxy-2-((pyren-2yl-imino)methyl)phenol demonstrates high sensitivity and selectivity towards Al(3+) ions. This probe exhibits aggregation-induced emission enhancement (AIEE) characteristics, useful in real-time detection and analytical applications (Shyamal et al., 2016).

Antioxidant and Biological Activities

Antioxidant Properties : Methoxy groups in phenolic compounds like this compound contribute to their antioxidant activities. The electron donation ability of functional groups plays a key role in their efficacy as antioxidants (Chen et al., 2020).

Phenolic Compound Interactions : Research on o-methoxyphenols, a class that includes this compound, shows that their dimers exhibit radical-scavenging and biological activities. These properties are significant for potential use in chemopreventive and anticancer agents (Fujisawa et al., 2005).

Chemical Interactions and Properties

Intramolecular Interactions : The intramolecular interactions of 3-methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, a related compound, have been studied, revealing insights into its molecular structure and potential for forming hydrogen bonds (Tarı et al., 2011).

Hydrogen Bonding in Methoxyphenols : Studies on methoxyphenols, including those with structures similar to this compound, indicate strong intermolecular and intramolecular hydrogen bonding, which is crucial for understanding their properties and interactions in various applications (Varfolomeev et al., 2010).

Green Chemistry and Renewable Feedstocks

- Renewable Chemical Feedstocks : Research into the liquefaction of lignocellulosic materials using microwave energy has led to the production of phenolic-rich products, including derivatives similar to this compound. These compounds are valuable for creating renewable chemical feedstocks (Xu et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Phenolic compounds, including 3-(Methoxymethoxy)phenol, are known to interact with various enzymes, proteins, and other biomolecules. They often exert their effects through free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression

Cellular Effects

The cellular effects of phenolic compounds can vary widely. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of phenolic compounds often involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of phenolic compounds can vary depending on their stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of phenolic compounds can vary with different dosages in animal models

Metabolic Pathways

Phenolic compounds are involved in various metabolic pathways

Transport and Distribution

The transport and distribution of phenolic compounds within cells and tissues can involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of phenolic compounds can affect their activity or function

Propriétés

IUPAC Name |

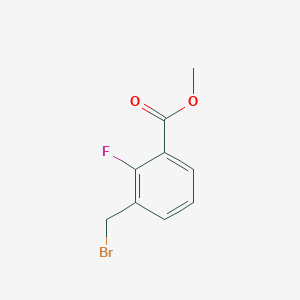

3-(methoxymethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXUKOKMVNMHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)